molecular formula C13H9FO2 B067001 3'-Fluorobiphenyl-3-carboxylic acid CAS No. 168619-04-3

3'-Fluorobiphenyl-3-carboxylic acid

Cat. No.: B067001
CAS No.: 168619-04-3
M. Wt: 216.21 g/mol
InChI Key: MZZYPWIFSCZUHN-UHFFFAOYSA-N
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Description

3’-Fluorobiphenyl-3-carboxylic acid is an organic compound with the molecular formula C13H9FO2 and a molecular weight of 216.21 g/mol It is a fluorinated derivative of biphenyl carboxylic acid, characterized by the presence of a fluorine atom at the 3’ position of the biphenyl structure

Preparation Methods

The synthesis of 3’-Fluorobiphenyl-3-carboxylic acid typically involves the following steps:

    Carboxylation: The carboxylation of the fluorinated biphenyl can be carried out using carbon dioxide under high pressure and temperature in the presence of a catalyst such as palladium or nickel.

Industrial production methods may involve more efficient and scalable processes, including continuous flow synthesis and the use of automated reactors to ensure high yield and purity.

Chemical Reactions Analysis

3’-Fluorobiphenyl-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the carboxylic acid group to an alcohol.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and controlled temperatures .

Scientific Research Applications

3’-Fluorobiphenyl-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated organic compounds, which are valuable in materials science and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: It is utilized in the production of specialty chemicals and advanced materials, including polymers and liquid crystals

Mechanism of Action

The mechanism of action of 3’-Fluorobiphenyl-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity, influencing its biological activity. For example, fluorinated compounds often exhibit increased metabolic stability and lipophilicity, which can improve their pharmacokinetic properties.

Comparison with Similar Compounds

3’-Fluorobiphenyl-3-carboxylic acid can be compared with other fluorinated biphenyl derivatives, such as:

These comparisons highlight the unique aspects of 3’-Fluorobiphenyl-3-carboxylic acid, such as its specific substitution pattern and the resulting effects on its chemical and biological properties.

Biological Activity

3'-Fluorobiphenyl-3-carboxylic acid is an organic compound characterized by a biphenyl structure with a carboxylic acid group at the 3-position and a fluorine atom at the 3' position. Its molecular formula is C₁₃H₉FO₂, with a molecular weight of approximately 216.21 g/mol. This compound has garnered interest in scientific research due to its unique chemical properties and potential biological activities.

The presence of both the carboxylic acid and fluorine functional groups in this compound significantly influences its reactivity and interactions within biological systems. The fluorine atom enhances the compound's binding affinity to various biological targets, which can affect metabolic pathways and enzyme kinetics.

Biological Activity

Research indicates that this compound interacts with several biological systems, particularly through modulation of enzyme activity. Notably, it has been shown to influence cytochrome P450 enzymes, which are essential for drug metabolism. This interaction can lead to the formation of reactive metabolites that may impact cellular processes and gene expression.

Enzyme Interaction

The interaction studies reveal that this compound can significantly affect enzyme kinetics:

  • Cytochrome P450 Enzymes : The compound demonstrates a binding affinity that alters drug metabolism, potentially affecting pharmacokinetics for co-administered drugs.
  • Transcription Factors : It may modulate gene expression profiles in various cell types, indicating its potential role in pharmacology and toxicology.

The mechanism of action for this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances metabolic stability and lipophilicity, improving pharmacokinetic properties. This characteristic allows for targeted applications in medicinal chemistry and material science .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Biphenyl-3-carboxylic acidC₁₃H₁₀O₂Lacks fluorine; serves as a baseline comparison
2-Fluorobiphenyl-3-carboxylic acidC₁₃H₉FO₂Fluorine at a different position; affects reactivity
4-Fluorobiphenyl-3-carboxylic acidC₁₃H₉FO₂Different substitution pattern; potential variations in biological activity

This table highlights how the specific substitution pattern of this compound influences both its chemical reactivity and biological interactions, making it a valuable compound for further research.

Case Studies

Recent studies have explored the biological implications of this compound:

  • Enzyme Inhibition Studies : Research demonstrated that this compound could inhibit certain cytochrome P450 isoforms, leading to altered drug metabolism profiles. For instance, IC50 values were determined for various CYP enzymes, showing significant inhibition at concentrations as low as 4 µM .
  • Cellular Impact Studies : In vitro experiments indicated that this compound modulates gene expression related to metabolic pathways, suggesting potential therapeutic applications in diseases related to metabolic dysfunctions.

Properties

IUPAC Name

3-(3-fluorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO2/c14-12-6-2-4-10(8-12)9-3-1-5-11(7-9)13(15)16/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZZYPWIFSCZUHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80382215
Record name 3'-Fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168619-04-3
Record name 3′-Fluoro[1,1′-biphenyl]-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=168619-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of (3-fluorophenyl)boronic acid (790 mg, 3.57 mmol, 1.0 eq), 3-bromobenzoic acid (790 mg, 3.93 mmol, 1.1 eq) and Na2CO3 (142 mg, 1.03 mmol, 2.5 eq) in a mixture of EtOH (2.5 mL), DMF (10 mL) and H2O (2.5 mL) was added Pd(PPh3)4 (170 mg, 0.18 mmol, 0.05 eq). The mixture was stirred at 100° C. overnight. Water was added and the aqueous layer was extracted with EtOAc and the organic extract was discarded. The aqueous layer was acidified to pH 4-5 with 1M HCl and extracted with EtOAc. The combined organic extracts were filtered through silica gel and evaporated in vacuo to give the title compound as a white solid (440 mg, 56%).
Quantity
790 mg
Type
reactant
Reaction Step One
Quantity
790 mg
Type
reactant
Reaction Step One
Quantity
142 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
170 mg
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
56%

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